

**Compound of Interest**Compound Name: *Dbco-peg4-SS-tco*Cat. No.: *B15144214*

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **Dbco-peg4-SS-tco** molecule is a heterobifunctional, cleavable linker designed for advanced bioconjugation applications, particularly in the devel

- Dibenzocyclooctyne (DBCO): An amine-reactive group that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with a
- trans-Cyclooctene (TCO): A highly reactive group that rapidly and specifically ligates with tetrazine-modified molecules via an inverse-electron-dem
- Disulfide (SS) Bond: A chemically cleavable bond that is stable in systemic circulation but can be readily reduced in the intracellular environment by
- Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG chain that enhances the solubility of the linker and the resulting conjugate in aqueous

The unique combination of two distinct, high-efficiency bioorthogonal handles and a central cleavable element makes **Dbco-peg4-SS-tco** a powerful

## Principle of Bioconjugation and Cleavage

The utility of the **Dbco-peg4-SS-tco** linker is based on a sequential, two-step conjugation process followed by a triggered cleavage event.

- First Conjugation (SPAAC Reaction): An azide-modified molecule (e.g., a cytotoxic drug, a fluorescent dye) is covalently attached to the DBCO end
- Second Conjugation (IEDDA Reaction): The resulting conjugate, which now bears a free TCO group, is reacted with a tetrazine-modified biomolecu
- Cleavage (Disulfide Reduction): The disulfide bond within the PEG4 spacer can be broken under reducing conditions. In the context of an ADC, aft

```
graph "Dbco_peg4_SS_tco_Link" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

  DBCO [label="DBCO", fillcolor="#4285F4", fontcolor="FFFFFF"];
  PEG4_1 [label="PEG4", fillcolor="#F1F3F4"];
  SS [label="S-S", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="FFFFFF", width=0.5];
  PEG4_2 [label="PEG4", fillcolor="#F1F3F4"];
  TCO [label="TCO", fillcolor="#34A853", fontcolor="FFFFFF"];

  DBCO -- PEG4_1 [label="Reacts with\nAzide (SPAAC)"];
  PEG4_1 -- SS;
  SS -- PEG4_2 [label="Cleavable Bond"];
  PEG4_2 -- TCO;
  TCO [xlabel="Reacts with\nTetrazine (IEDDA)"];
}
```

## Protocol 1: Conjugation of Azide-Modified Payload to Dbco-peg4-SS

This protocol describes the attachment of an azide-containing small molecule (payload) to the DBCO group of the

### Materials:

- Azide-modified payload
- **Dbco-peg4-SS-tco** linker
- Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Purification system (e.g., Reverse-Phase HPLC or Size-Exclusion Chromatography)

### Procedure:

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#### Reagent Preparation:

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Prepare a 10 mM stock solution of the azide-modified payload in anhydrous DMSO.

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Prepare a 10 mM stock solution of **Dbco-peg4-SS-tco** in anhydrous DMSO immediately before use.

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#### Reaction Setup:

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In a microcentrifuge tube, combine the azide-payload and the **Dbco-peg4-SS-tco** linker. A slight molar excess

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The final concentration of reactants should be in the millimolar range to ensure efficient reaction. The f

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#### Incubation:

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Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.<sup>[13]</sup> The reaction can

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Purification:

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Once the reaction is complete, purify the resulting Payload-Linker-TCO conjugate to remove unreacted start

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Characterization and Storage:

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Confirm the identity and purity of the product using LC-MS.

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Lyophilize the purified conjugate and store it at -20°C, protected from light.

## Protocol 2: Conjugation of Payload-Linker to Tetrazine-Antibody (

This protocol details the reaction between the TCO group of the purified Payload-Linker-TCO and a tetrazine-m

Materials:

- Tetrazine-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
- Purified Payload-Linker-TCO conjugate
- Size-Exclusion Chromatography (SEC) or desalting columns (e.g., Zeba™ Spin Desalting Columns)[5]

**Procedure:**

- Reagent Preparation:
  - Ensure the tetrazine-modified antibody is at a concentration of 1-10 mg/mL in a compatible buffer (e.g., P
  - Dissolve the purified Payload-Linker-TCO in DMSO or PBS to a known concentration.
- Reaction Setup:

- Add the Payload-Linker-TCO solution to the antibody solution. A 5- to 20-fold molar excess of the Payload-
- Gently mix the solution by pipetting or brief vortexing. Avoid vigorous shaking that could denature the an
- Incubation:
  - Incubate the reaction at room temperature for 30 minutes to 2 hours.[11] Due to the extremely fast kinetic
- Purification:
  - Remove the excess, unreacted Payload-Linker-TCO using a desalting column or SEC.[6] This step is crucial t
- Characterization and Storage:

- Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Liquid Chromatography (HILIC).
- Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 3: In Vitro Cleavage of the Disulfide Linker

This protocol is for verifying the cleavability of the linker in the final conjugate.

### Materials:

- Purified ADC
- Cleavage buffer (e.g., PBS, pH 7.4)
- Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)
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Analytical system (e.g., RP-HPLC, LC-MS, or SDS-PAGE)

Procedure:

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Reaction Setup:

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Dilute the ADC to a final concentration of ~1 mg/mL in the cleavage buffer.

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Add the reducing agent to achieve a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

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Incubation:

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Incubate the mixture at 37°C for 1-4 hours.

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Analysis:



- Analyze the reaction mixture to detect the released payload. This can be done by RP-HPLC, where the small
- Alternatively, reducing SDS-PAGE can be used to observe the separation of the antibody heavy and light cha

## Troubleshooting

Problem
Low or No Conjugation in Protocol 1 (SPAAC)
Inactive Azide-Payload: The azide group may have degraded.
Low or No Conjugation in Protocol 2 (IEDDA)
Steric Hindrance: The conjugation site on the antibody may be inaccessible.
ADC Aggregation
Buffer Conditions: Suboptimal pH or ionic strength.
No Cleavage in Protocol 3
Inaccessible Disulfide Bond: The disulfide bond may be buried within the folded structure of the conjugate.

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